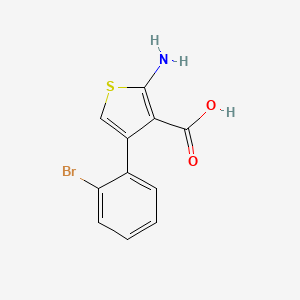
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom This particular compound is characterized by the presence of an amino group at the second position, a bromophenyl group at the fourth position, and a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance efficiency and selectivity in industrial settings .
化学反応の分析
Types of Reactions
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid involves interactions with various molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: This compound has a similar structure but with a benzoyl group instead of a carboxylic acid group.
2-(4-Bromophenyl)thiophene: Lacks the amino and carboxylic acid groups, making it less versatile in terms of chemical reactivity.
Uniqueness
Its combination of an amino group, bromophenyl group, and carboxylic acid group provides a versatile platform for further chemical modifications and biological studies .
特性
分子式 |
C11H8BrNO2S |
|---|---|
分子量 |
298.16 g/mol |
IUPAC名 |
2-amino-4-(2-bromophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15) |
InChIキー |
USNJSMYFRIHHES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


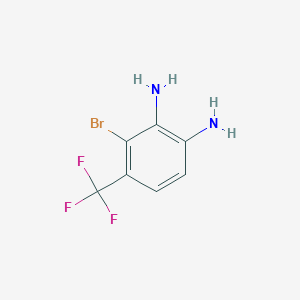


![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

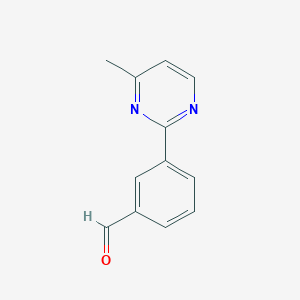

![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
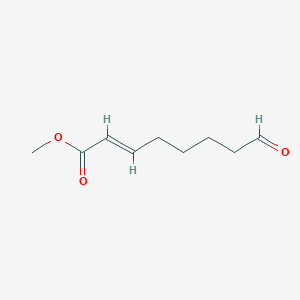
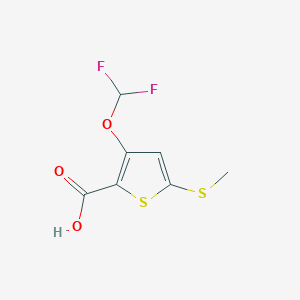
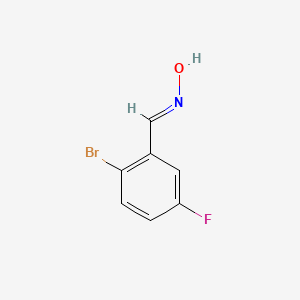
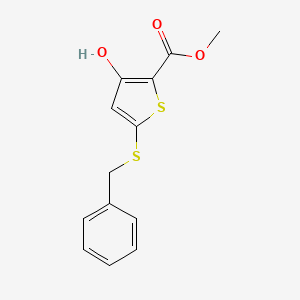
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
